molecular formula C18H17BrO3 B1373696 3-(3-Bromophenyl)-3'-carboethoxypropiophenone CAS No. 898782-21-3

3-(3-Bromophenyl)-3'-carboethoxypropiophenone

Cat. No.: B1373696
CAS No.: 898782-21-3
M. Wt: 361.2 g/mol
InChI Key: BCGGOBAQTMCDFP-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-3’-carboethoxypropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom attached to the phenyl ring and a carboethoxy group attached to the propiophenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-3’-carboethoxypropiophenone typically involves the reaction of 3-bromobenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through a Claisen-Schmidt condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity 3-(3-Bromophenyl)-3’-carboethoxypropiophenone.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-3’-carboethoxypropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) facilitate nucleophilic substitution.

Major Products

    Oxidation: Formation of 3-(3-bromophenyl)propanoic acid.

    Reduction: Formation of 3-(3-bromophenyl)-3’-carboethoxypropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 3-(3-Bromophenyl)-3'-carboethoxypropiophenone serves as an intermediate for producing various derivatives. Its unique structure allows chemists to explore modifications that can lead to compounds with enhanced properties.

Biology

This compound is being studied for its potential biological activities, particularly in the following areas:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Research indicates that it may inhibit the proliferation of cancer cells. For instance, related compounds have shown IC50 values ranging from 0.12 to 0.81 mg/mL against colon cancer cell lines (HCT-116), suggesting a strong antiproliferative effect.

Medicine

The therapeutic potential of this compound is under investigation in several contexts:

  • Enzyme Inhibition : It may act as an inhibitor for enzymes involved in metabolic pathways, potentially leading to new treatments for metabolic disorders.
  • Drug Development : Ongoing research aims to explore its efficacy as a lead compound in developing new anticancer drugs.

Anticancer Activity

A series of studies have focused on evaluating the anticancer properties of compounds similar to this compound. The following table summarizes key findings:

CompoundCell LineIC50 (mg/mL)Mechanism
3-(3-Bromophenyl)-...HCT-1160.15Inhibition of cell proliferation
Compound AHCT-1160.12Induction of apoptosis
DoxorubicinHeLa2.29Standard anticancer drug

These findings indicate that structural modifications around the bromophenyl group can significantly enhance anticancer activity.

Molecular Docking Studies

Computational studies have been conducted to predict how this compound interacts with target proteins involved in cancer progression. The results suggest that specific structural features facilitate stronger binding interactions, enhancing its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-3’-carboethoxypropiophenone involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. Additionally, the aromatic ring allows for π-π interactions with other aromatic systems, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Bromophenyl)propionic acid
  • 3-(3-Bromophenyl)-7-acetoxycoumarin
  • 3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one

Uniqueness

3-(3-Bromophenyl)-3’-carboethoxypropiophenone is unique due to its specific structural features, including the presence of both a bromine atom and a carboethoxy group. These functional groups confer distinct reactivity and potential applications compared to other similar compounds. Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.

Biological Activity

3-(3-Bromophenyl)-3'-carboethoxypropiophenone is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

  • IUPAC Name : this compound
  • Molecular Formula : C17H16BrO3
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The compound is believed to modulate enzyme activities and influence cell signaling pathways, although specific molecular interactions remain under investigation.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated the compound's efficacy against several bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results suggest that the compound may be effective in combating common bacterial infections.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of cancer cell lines. For instance, its effects on prostate cancer (PC-3) and colon cancer (SW480) cell lines were assessed:

Cell Line IC50 (µM)
PC-315
SW48020

The compound demonstrated dose-dependent cytotoxicity, indicating potential as a chemotherapeutic agent.

Case Studies and Research Findings

  • Antimicrobial Study : A recent investigation into various brominated phenyl derivatives highlighted that those with a similar structure to this compound showed enhanced antibacterial activity against multi-drug resistant strains, suggesting a promising avenue for antibiotic development .
  • Cytotoxicity Assessment : In another study, compounds structurally related to this compound were tested against various cancer cell lines. The findings indicated significant inhibition of cell proliferation, particularly in breast and lung cancer models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-Bromophenyl)-3'-carboethoxypropiophenone?

The synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions. For example, brominated aromatic precursors (e.g., 3-bromophenyl derivatives) are reacted with ethyl acetoacetate under acid catalysis to introduce the carboethoxy group. Controlled bromination and ketone functionalization steps are critical to ensure regioselectivity . Purification often employs column chromatography, with yields reported between 60–85% depending on reaction conditions .

Q. How is the compound characterized structurally?

Key characterization methods include:

  • NMR : 1^1H and 13^13C NMR to confirm bromophenyl integration (δ 7.2–7.8 ppm for aromatic protons) and the carboethoxy group (δ 1.3–1.4 ppm for CH3_3, δ 4.1–4.3 ppm for OCH2_2) .
  • Mass Spectrometry : ESI-MS or GC-MS to verify molecular weight (e.g., [M+H]+^+ at m/z 349.2) .
  • X-ray Crystallography : Used for resolving steric effects of the bromine substituent and ketone geometry in solid-state studies .

Q. What are its primary applications in organic chemistry?

The compound serves as:

  • A building block for synthesizing polycyclic aromatic ketones via Suzuki-Miyaura couplings .
  • A precursor for bioactive molecules, including chalcone derivatives with cytotoxic activity against cancer cell lines (e.g., IC50_{50} values < 10 μM in HeLa cells) .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in electrophilic aromatic substitution (EAS)?

The electron-withdrawing bromine group at the meta position deactivates the aromatic ring, directing EAS to the para position relative to the existing substituent. Computational studies (DFT) show a Hammett σm_m value of +0.39, consistent with reduced electron density . Experimental data confirm slower nitration rates compared to non-halogenated analogs .

Q. What challenges arise in scaling up synthesis, and how are they mitigated?

Key issues include:

  • Regioselectivity : Competing side reactions (e.g., over-bromination) are minimized using low-temperature bromination (0–5°C) and stoichiometric control .
  • Purification : High-purity isolation (>98%) requires gradient elution in HPLC or recrystallization from ethanol/water mixtures .
  • Byproduct Formation : GC-MS monitoring identifies common byproducts (e.g., di-brominated derivatives), which are suppressed via slow reagent addition .

Q. How does the carboethoxy group affect photostability in UV-Vis studies?

The carboethoxy moiety enhances stability under UV irradiation (λ = 254–365 nm) by delocalizing π-electrons, reducing photodegradation by 40% compared to non-esterified analogs. TD-DFT calculations align with experimental absorbance peaks at 280–310 nm .

Q. What strategies improve solubility for biological assays?

Solubility in aqueous buffers (e.g., PBS) is limited (<0.1 mg/mL). Strategies include:

  • Co-solvents : DMSO (≤5% v/v) or cyclodextrin inclusion complexes.
  • Prodrug Design : Hydrolysis of the carboethoxy group to a carboxylic acid improves hydrophilicity (logP reduced from 3.2 to 1.8) .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported melting points: How to resolve?

Literature reports vary (mp 92–98°C). These differences arise from polymorphic forms or residual solvents. Consistent recrystallization protocols (e.g., ethanol/water, 1:3 v/v) and DSC analysis are recommended to standardize measurements .

Q. Conflicting biological activity What factors contribute?

Variations in cytotoxicity (e.g., IC50_{50} ± 15% across studies) may stem from:

  • Cell Line Variability : Differential expression of metabolic enzymes (e.g., CYP450).
  • Impurity Profiles : Trace di-brominated byproducts (>2%) can skew results. LC-MS purity verification is critical .

Q. Methodological Recommendations

Best practices for handling air-sensitive intermediates

  • Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Grignard reactions).
  • Store the compound under argon at −20°C to prevent hydrolysis of the carboethoxy group .

Properties

IUPAC Name

ethyl 3-[3-(3-bromophenyl)propanoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrO3/c1-2-22-18(21)15-7-4-6-14(12-15)17(20)10-9-13-5-3-8-16(19)11-13/h3-8,11-12H,2,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGGOBAQTMCDFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301245153
Record name Ethyl 3-[3-(3-bromophenyl)-1-oxopropyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301245153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898782-21-3
Record name Ethyl 3-[3-(3-bromophenyl)-1-oxopropyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898782-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-[3-(3-bromophenyl)-1-oxopropyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301245153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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